Lofexidine Hydrochloride

Opioid Withdrawal Cardiovascular Safety Clinical Pharmacology

Preferentially select Lofexidine Hydrochloride, the only FDA-approved non-opioid pharmacotherapy for opioid withdrawal syndrome. Unlike off-label clonidine, this α2A-adrenoceptor-selective agonist provides clinically proven superiority in cardiovascular safety, reducing medication withholding events due to hypotension by half. This translates directly into reduced monitoring burdens and lower total care delivery costs, particularly in outpatient and resource-limited settings. Ensure precision dosing through its well-characterized CYP2D6 metabolic pathway, which is crucial for populations with known polymorphisms. Ideal for programs requiring regulatory-compliant, evidence-based detoxification protocols.

Molecular Formula C11H13Cl3N2O
Molecular Weight 295.6 g/mol
CAS No. 21498-08-8
Cat. No. B1662522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLofexidine Hydrochloride
CAS21498-08-8
Synonyms2-(alpha-(2,6-dichlorophenoxy)ethyl) delta-2-imidazoline
BritLofex
lofexidine
lofexidine hydrochloride
Lofexidine mono-hydrochloride
lofexidine monohydrochloride
lofexidine, (+-)-isomer
Lucemyra
Molecular FormulaC11H13Cl3N2O
Molecular Weight295.6 g/mol
Structural Identifiers
SMILESCC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl
InChIInChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H
InChIKeyDWWHMKBNNNZGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Lofexidine Hydrochloride (CAS: 21498-08-8): Baseline Profile for Opioid Withdrawal Management Procurement


Lofexidine hydrochloride is a centrally acting α2-adrenergic receptor agonist structurally analogous to clonidine, characterized by selective binding to α2A-, α2B-, and α2C-adrenoceptor subtypes [1]. It is the active pharmaceutical ingredient in the FDA-approved product Lucemyra®, indicated for the mitigation of opioid withdrawal symptoms to facilitate abrupt opioid discontinuation in adults [2]. The compound is formulated as the hydrochloride salt with a molecular weight of 295.6 g/mol, appearing as a white to off-white crystalline powder freely soluble in water and methanol [3]. First approved by the FDA in 2018, lofexidine hydrochloride represents the first non-opioid pharmacotherapy specifically approved for opioid withdrawal symptom management in the United States [4].

Why Lofexidine Hydrochloride Cannot Be Simply Substituted with Clonidine or Generic α2-Agonists


Although lofexidine and clonidine share a common α2-adrenergic agonist mechanism and demonstrate comparable efficacy in relieving opioid withdrawal syndrome, substitution is not straightforward due to clinically meaningful divergence in receptor selectivity, adverse effect profile, and regulatory approval status [1]. While clonidine exhibits significant binding to imidazoline I1 receptors and α2B-adrenoceptors that contribute to pronounced hypotensive effects, lofexidine demonstrates preferential affinity for the α2A-adrenoceptor subtype, which is associated with reduced cardiovascular adverse events [2]. Additionally, clonidine is not FDA-approved for opioid withdrawal and is used off-label in this indication, whereas lofexidine hydrochloride holds formal regulatory approval with established dosing protocols and safety monitoring guidelines [3]. The evidence presented below quantifies these differentiation dimensions to inform evidence-based procurement decisions [4].

Lofexidine Hydrochloride: Quantified Differentiation Evidence for Procurement Decision-Making


Hypotension-Related Medication Withholding: Lofexidine vs. Clonidine in Heroin Withdrawal

In a randomized double-blind controlled trial of 80 hospitalized heroin addicts, lofexidine demonstrated significantly fewer hypotensive problems compared to clonidine despite equivalent anti-withdrawal efficacy [1]. The rate of medication withholding due to hypotension was twice as high in the clonidine group, indicating a clinically meaningful advantage for lofexidine in maintaining uninterrupted treatment during detoxification [1].

Opioid Withdrawal Cardiovascular Safety Clinical Pharmacology

Treatment Completion Rate Advantage: Lofexidine vs. Placebo in Phase 3 Trial

In a multicenter Phase 3 randomized controlled trial (n=603), lofexidine significantly improved 7-day treatment completion rates compared to placebo [1]. The absolute completion rate increased by 13.7 percentage points for the 2.16 mg/day dose and 11.8 percentage points for the 2.88 mg/day dose, corresponding to relative increases of 85% and 71% respectively [1].

Opioid Withdrawal Treatment Retention Clinical Efficacy

Withdrawal Symptom Severity Reduction: SOWS-Gossop Score Comparison vs. Placebo

In two randomized, double-blind, placebo-controlled trials (n=866), lofexidine significantly reduced withdrawal symptom severity as measured by the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop) [1]. Mean SOWS-Gossop scores over Days 1–7 were 8.8 for placebo, 6.5 for lofexidine 2.16 mg, and 6.1 for lofexidine 2.88 mg, representing reductions of 2.3 and 2.7 points respectively [1].

Opioid Withdrawal Symptom Management Patient-Reported Outcomes

Receptor Selectivity Profile: α2A-Adrenergic Preference and Imidazoline Receptor Distinction

Lofexidine demonstrates highest activity at the α2A-adrenoceptor subtype, which is thought to be responsible for its improved adverse effect profile over clonidine, specifically decreased hypotension and sedation [1]. In direct binding studies, (-)-lofexidine (the active enantiomer) showed affinity of 0.36 nmol/L for α2-adrenoceptors [2]. Unlike clonidine, which binds significantly to central imidazoline I1 receptors contributing to pronounced hypotension, lofexidine shows negligible imidazoline receptor binding [3].

Receptor Pharmacology Binding Affinity Adverse Effect Mechanism

Outpatient Detoxification Resource Utilization: Staff Time Efficiency vs. Clonidine

In a randomized double-blind outpatient study of 50 opiate addicts, lofexidine and clonidine showed comparable detoxification completion rates (58% overall), but clonidine produced more hypotensive effects requiring additional medical staff home visits [1]. The authors concluded that lofexidine is more economical in regard to staff time utilization [1].

Health Economics Outpatient Detoxification Resource Utilization

CYP2D6-Mediated Metabolism and Poor Metabolizer Considerations

Lofexidine is primarily metabolized by CYP2D6, with CYP1A2 and CYP2C19 playing secondary roles [1]. Exposure to lofexidine is increased by approximately 28% in the presence of strong CYP2D6 inhibitors or in CYP2D6 poor metabolizers, who comprise approximately 8% of Caucasians and 3–8% of Black/African Americans [2]. This pharmacogenomic consideration is unique among α2-agonists used for withdrawal and warrants dose adjustment monitoring.

Pharmacogenomics Drug Metabolism CYP2D6 Polymorphism

Lofexidine Hydrochloride: Evidence-Based Application Scenarios for Research and Clinical Procurement


Inpatient Medically Managed Opioid Withdrawal Protocols Requiring Non-Opioid Pharmacotherapy

For inpatient detoxification units seeking a non-opioid alternative to methadone or buprenorphine, lofexidine hydrochloride offers an FDA-approved option with quantified efficacy. Clinical trial data demonstrate that lofexidine at 2.16–2.88 mg/day reduces SOWS-Gossop withdrawal scores by 2.3–2.7 points versus placebo and increases 7-day completion rates by 12–14 absolute percentage points [1]. This scenario is particularly relevant for institutions where opioid agonist therapy is contraindicated, unavailable, or where patients prefer non-opioid detoxification approaches.

Outpatient Opioid Detoxification Programs with Limited Clinical Monitoring Capacity

In outpatient settings where intensive cardiovascular monitoring is logistically constrained, lofexidine provides a safety advantage over off-label clonidine use. Direct comparative evidence shows that clonidine produces twice as many instances of medication withholding due to hypotension and requires more frequent medical staff home visits than lofexidine [1]. This reduced monitoring burden translates to more economical staff time utilization and lower total care delivery costs .

Transition Protocols from Opioid Agonist Therapy (Methadone/Buprenorphine) to Abstinence

When tapering patients off long-term methadone or buprenorphine maintenance, withdrawal symptoms can emerge that require adjunctive symptom management. Lofexidine addresses this need without introducing additional opioid receptor activity, making it suitable for bridging patients through the final discontinuation phase. The compound's α2A-adrenoceptor selectivity is associated with less sedation and fewer cardiovascular adverse events than clonidine, facilitating safer outpatient taper completion [1].

Pharmacogenomically Informed Detoxification in CYP2D6 Poor Metabolizer Populations

For clinical programs that incorporate pharmacogenomic testing or serve populations with known CYP2D6 polymorphism prevalence, lofexidine's well-characterized metabolic pathway enables precision dosing. In CYP2D6 poor metabolizers (approximately 8% of Caucasians and 3–8% of Black/African Americans), lofexidine exposure increases by approximately 28%, warranting enhanced monitoring for orthostatic hypotension and bradycardia [1]. This pharmacogenomic consideration supports individualized treatment planning and adverse event prevention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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